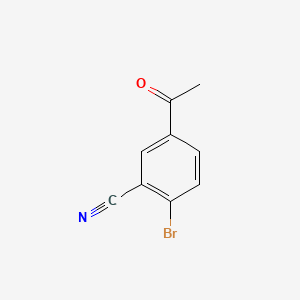

4-Iodonaphthalene-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Iodonaphthalene-1-carbonitrile is a chemical compound used for experimental and research purposes . It is often used in laboratory settings .

Synthesis Analysis

A high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile has also been synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation of the aryl bromide .Molecular Structure Analysis

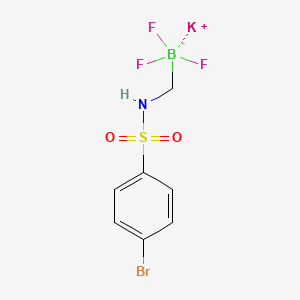

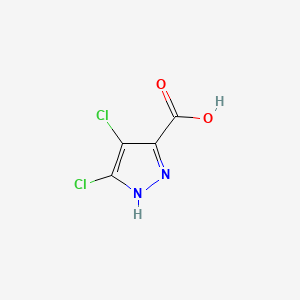

The molecular formula of 4-Iodonaphthalene-1-carbonitrile is C11H6IN . The molecular weight is 279.08 g/mol .Chemical Reactions Analysis

4-Iodonaphthalene-1-carbonitrile undergoes Pd catalyzed cross-coupling reaction (Stille reaction) with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to afford 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .科学的研究の応用

Photopolymerization and 3D Printing

4-Iodonaphthalene-1-carbonitrile derivatives have been investigated for their roles in photopolymerization processes. These compounds act as photosensitizers for iodonium salts, facilitating cationic photopolymerization of epoxides and vinyl ethers, free-radical photopolymerization of acrylates, and thiol-ene photopolymerization processes. This versatility is crucial for developing new photoinitiating systems for 3D printing, offering improved polymerization profiles under low light intensity UV and visible LEDs. Such advancements are promising for the fabrication of 3D structures through photopolymerization-based additive manufacturing, demonstrating high resolution and speed in vat photopolymerization processes (Hola et al., 2020).

Organic Synthesis and Coupling Reagents

Research has shown the utility of 4-Iodonaphthalene-1-carbonitrile derivatives in organic synthesis, particularly in iodobenzannulation reactions of yne-allenones. This process leads to the formation of 4-iodonaphthalen-1-ols, which serve as reliable coupling reagents for subsequent chemical transformations. Such methodologies enable the synthesis of complex organic molecules, including naphthols and their derivatives, with applications in materials science and pharmaceutical chemistry (Li et al., 2018).

Novel Synthesis Routes

A metal-free protocol has been developed for the regioselective synthesis of substituted naphthalenes, utilizing 4-Iodonaphthalene-1-carbonitrile. This approach allows for the formation of 1-iodonaphthalene derivatives under room temperature conditions, showcasing an efficient pathway for the creation of naphthyl ketone derivatives and highlighting the compound's role in facilitating new synthetic routes (Barluenga et al., 2003).

Photophysics and Photodissociation Dynamics

The photophysics and photodissociation dynamics of 1-iodonaphthalene, closely related to 4-Iodonaphthalene-1-carbonitrile, have been explored to understand the ultrafast relaxation and dissociation channels of such compounds. These studies provide insights into the electronic structure and behavior of iodonaphthalenes under various conditions, contributing to the broader knowledge of photochemical processes in aromatic compounds (Montero et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 1-Iodonaphthalene, indicates that it is flammable and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance is advised .

将来の方向性

特性

CAS番号 |

140456-96-8 |

|---|---|

製品名 |

4-Iodonaphthalene-1-carbonitrile |

分子式 |

C11H6IN |

分子量 |

279.08 |

IUPAC名 |

4-iodonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6IN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |

InChIキー |

RMUURFZKCLOPQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)C#N |

同義語 |

4-Iodonaphthalene-1-carbonitrile |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)

![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)